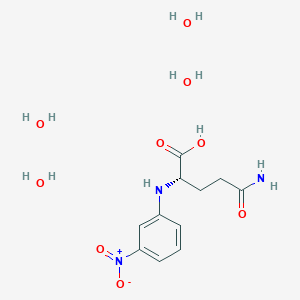
N~2~-(3-Nitrophenyl)-L-glutamine--water (1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-Nitrophenyl)-L-glutamine–water (1/4) is a chemical compound that consists of a glutamine molecule substituted with a 3-nitrophenyl group at the N2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Nitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2-(3-Nitrophenyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(3-Nitrophenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed
Oxidation: 3-Aminophenyl-L-glutamine.
Substitution: Various substituted phenyl-L-glutamine derivatives.
Hydrolysis: 3-Nitrobenzoic acid and L-glutamine.
Applications De Recherche Scientifique
N~2~-(3-Nitrophenyl)-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(3-Nitrophenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the glutamine moiety can interact with amino acid residues in proteins. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(4-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 4-position.
N~2~-(2-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 2-position.
N~2~-(3-Aminophenyl)-L-glutamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N~2~-(3-Nitrophenyl)-L-glutamine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological molecules. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Propriétés
Numéro CAS |
664329-00-4 |
|---|---|
Formule moléculaire |
C11H21N3O9 |
Poids moléculaire |
339.30 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(3-nitroanilino)-5-oxopentanoic acid;tetrahydrate |
InChI |
InChI=1S/C11H13N3O5.4H2O/c12-10(15)5-4-9(11(16)17)13-7-2-1-3-8(6-7)14(18)19;;;;/h1-3,6,9,13H,4-5H2,(H2,12,15)(H,16,17);4*1H2/t9-;;;;/m0..../s1 |
Clé InChI |
QNCMBGQGRYTGFN-ZWACTXNCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O.O.O.O.O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
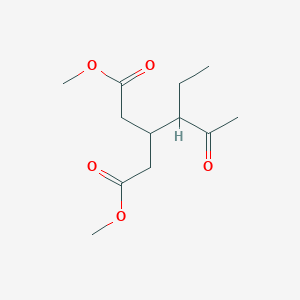
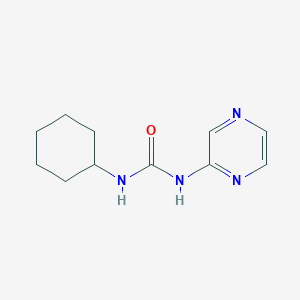
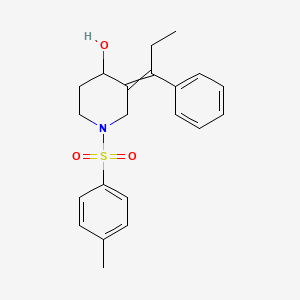
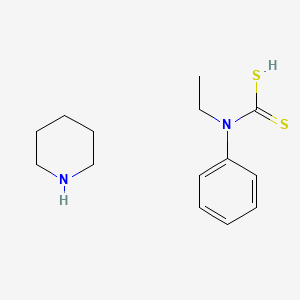
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
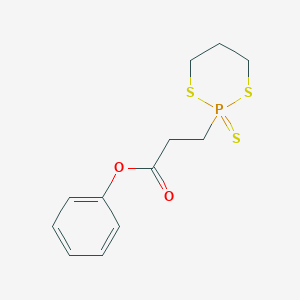
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
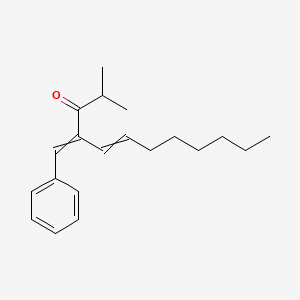
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

